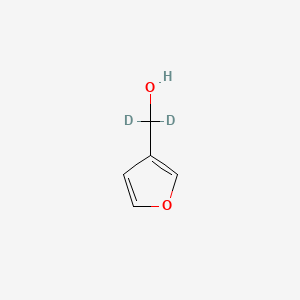

Furan-3-methanol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio(furan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIISDMSMJQQK-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661987 | |

| Record name | (Furan-3-yl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216686-59-7 | |

| Record name | (Furan-3-yl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Furan-3-methanol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-methanol-d2, an isotopically labeled analog of Furan-3-methanol, is a valuable building block in synthetic organic chemistry and drug development. The substitution of deuterium for hydrogen at the methanol carbon can significantly influence the metabolic stability and pharmacokinetic profile of drug candidates, a strategy known as the "deuterium effect." This technical guide provides a comprehensive overview of the known physical properties of this compound, drawing comparisons with its non-deuterated counterpart and outlining standard experimental protocols for their determination.

Core Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-(Hydroxymethyl-d2)furan; 3-Furancarbinol-d2; 3-Furfuryl Alcohol-d2; 3-Furylcarbinol-d2; 3-Furylmethanol-d2; 3-Furylmethyl Alcohol-d2; Furan-3-ylmethanol-d2 | [1] |

| Molecular Formula | C₅H₄D₂O₂ | [1] |

| Molecular Weight | 100.11 g/mol | [1] |

| CAS Number | 1216686-59-7 | [1] |

| Storage Conditions | 2-8°C, Refrigerator |

Table 2: Physical Properties of Furan-3-methanol (Non-deuterated analog)

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 79-80 °C at 17 mmHg | [2] |

| Density | 1.139 g/mL at 25 °C | |

| Refractive Index | n20/D 1.484 | |

| Solubility | Soluble in alcohol. Estimated water solubility: 2.125e+005 mg/L at 25 °C. |

Isotopic Effects on Physical Properties

The primary difference between Furan-3-methanol and its deuterated analog lies in the mass of the isotopes of hydrogen. This mass difference, though small, leads to measurable variations in physical and chemical properties, known as isotope effects.[3] Generally, compounds with heavier isotopes exhibit lower vibrational frequencies in their bonds.[3] This results in a higher energy requirement to break these bonds, which can manifest as:

-

Higher Boiling and Melting Points: The stronger intermolecular forces in deuterated compounds require more energy to overcome, leading to slightly elevated boiling and melting points compared to their protium counterparts.[4][5]

-

Increased Density: The greater mass of deuterium directly contributes to a higher density of the bulk material.[5]

Experimental Protocols

Standard methodologies are employed for the determination of the key physical properties of liquid organic compounds. The following are generalized protocols applicable to this compound.

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of a liquid can be determined using a micro-boiling point apparatus or a Thiele tube.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing the heating liquid.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.[7]

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with this compound and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of this compound is calculated using the weights and the known density of the reference liquid.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following method:

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a test tube.

-

A known volume of the solvent is added incrementally.

-

After each addition, the mixture is agitated using the vortex mixer until the solute is fully dissolved.

-

Solubility is expressed as the mass of solute that dissolves in a given volume of solvent at a specific temperature.

Logical Relationships and Workflows

The physical properties of this compound are intrinsically linked to its molecular structure and the isotopic substitution. The following diagram illustrates the logical flow from molecular characteristics to macroscopic physical properties and the influence of deuteration.

Caption: Relationship between molecular properties and physical characteristics of this compound.

Applications in Research and Development

Furan-3-methanol and its deuterated analog are utilized as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The primary application of this compound in drug development is to leverage the kinetic isotope effect. By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced toxic metabolites. Specifically, it has been used in the synthesis of precursors for RNA.[1]

Safety and Handling

Furan-3-methanol is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood.[9] Store in a cool, dry place away from ignition sources. The safety precautions for this compound are expected to be the same as for its non-deuterated counterpart.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 3. m.youtube.com [m.youtube.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. muser-my.com [muser-my.com]

- 8. Furan-3-methanol - High purity | EN [georganics.sk]

- 9. fishersci.com [fishersci.com]

Furan-3-methanol-d2: A Technical Guide to its Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Properties

This compound possesses a furan ring substituted at the 3-position with a deuterated hydroxymethyl group (-CD₂OH). The core furan structure is a five-membered aromatic heterocycle containing one oxygen atom, which influences the molecule's reactivity.[1] The deuterium labeling at the methylene group adjacent to the hydroxyl function provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

The molecular formula for this compound is C₅H₄D₂O₂.[2][3][4] Its structure is depicted below:

Figure 1: Chemical Structure of this compound

Quantitative data for Furan-3-methanol and its deuterated analog are summarized in the table below for easy comparison.

| Property | Furan-3-methanol | This compound | Reference |

| Molecular Formula | C₅H₆O₂ | C₅H₄D₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 98.10 g/mol | 100.11 g/mol (approx.) | [6][7][8] |

| Exact Mass | 98.036779 u | 100.049333 u | [3][8] |

| CAS Number | 4412-91-3 | 1216686-59-7 | [7][9] |

| Boiling Point | 79-80 °C at 17 mmHg | Not available | [7][10] |

| Density | 1.139 g/mL at 25 °C | Not available | [7][10] |

| Refractive Index (n20/D) | 1.484 | Not available | [7][10] |

Stability and Storage

Furan and its derivatives are known to be sensitive to various environmental factors. The stability of these compounds can be a critical consideration in their application and storage.

General Stability of Furan Compounds:

-

Acidic and Basic Conditions: Furan derivatives are generally susceptible to degradation under both acidic and basic conditions.[2][11] Strong acids can lead to polymerization or ring-opening reactions.[12]

-

Oxidation: Furans can be sensitive to oxidation, especially in the presence of air and light. This can lead to the formation of peroxides, which may be explosive.

-

Thermal Stability: While furan itself is relatively heat-stable, prolonged exposure to high temperatures can cause decomposition.[7]

-

Solvent Effects: The choice of solvent can significantly impact the stability of furan compounds. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[2][11]

Storage Recommendations for this compound:

Based on the general stability of furan compounds, the following storage conditions are recommended for this compound to ensure its integrity:

-

Temperature: Store in a refrigerator. Some sources suggest storage below +30°C for the non-deuterated analog.[13] Refrigerated storage at 4°C has been shown to maintain the stability of furan concentrations in food matrices for extended periods.[5][6]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Light: Protect from light by storing in an amber vial or a dark location.

-

Container: Keep in a tightly sealed container to prevent exposure to air and moisture.

Experimental Protocols

Synthesis of this compound:

The most common route to Furan-3-methanol is the reduction of furan-3-carboxylic acid or its esters, or furan-3-carboxaldehyde.[10] To introduce the deuterium atoms at the methylene position, a deuterated reducing agent is required. A plausible synthetic pathway involves the reduction of furan-3-carboxylic acid methyl ester with lithium aluminum deuteride.

Caption: Plausible synthetic pathway for this compound.

Detailed Synthetic Protocol:

-

Esterification of Furan-3-carboxylic Acid:

-

In a round-bottom flask, dissolve furan-3-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain furan-3-carboxylic acid methyl ester.

-

-

Reduction with Lithium Aluminum Deuteride:

-

Caution: Lithium aluminum deuteride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the furan-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the furan ring protons. The characteristic signal for the methylene protons in the non-deuterated compound would be absent.

-

²H NMR (in CHCl₃): A signal corresponding to the deuterium atoms at the methylene position should be observed.

-

¹³C NMR (in CDCl₃): The spectrum will show the carbon signals of the furan ring. The signal for the deuterated methylene carbon will appear as a multiplet due to carbon-deuterium coupling.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 100.05). The fragmentation pattern can be compared to that of the non-deuterated standard to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound. The O-H stretching vibration will also be present.

-

Conclusion

This compound is a valuable isotopically labeled compound for various research applications. Understanding its chemical structure and stability is crucial for its effective use and storage. While specific experimental data for the deuterated analog is limited, information on the non-deuterated compound and general principles of furan chemistry provide a solid foundation for its synthesis, handling, and analysis. The protocols outlined in this guide offer a practical starting point for researchers working with this and similar deuterated furan derivatives.

References

- 1. Furan = 99 110-00-9 [sigmaaldrich.com]

- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H6O2 | CID 45039315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]

- 5. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Furanmethanol | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 11. researchgate.net [researchgate.net]

- 12. uop.edu.pk [uop.edu.pk]

- 13. Furan CAS#: 110-00-9 [m.chemicalbook.com]

Furan-3-methanol-d2: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-methanol-d2 is a deuterated analog of Furan-3-methanol. While specific research applications for this compound are not extensively documented in publicly available literature, its utility can be inferred from the established roles of deuterated compounds in scientific research and the known applications of its non-deuterated counterpart. This guide outlines the theoretical and potential applications of this compound, focusing on its likely use as a tracer in metabolic and synthetic pathways.

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are invaluable tools in research. The increased mass of deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which can provide insights into reaction mechanisms. Furthermore, the distinct mass of deuterated molecules makes them easily distinguishable by mass spectrometry, allowing them to be used as tracers to follow the metabolic fate of a compound or as internal standards for accurate quantification.

The non-deuterated form, Furan-3-methanol, is a versatile building block in organic synthesis. It serves as a precursor for various pharmaceuticals, agrochemicals, and polymers. Notably, it has been identified as a starting material in the synthesis of potentially prebiotic RNA precursors, such as adenine and uracil derivatives.

Given this context, the primary research application of this compound is likely as an isotopic tracer to elucidate the synthetic pathways and metabolic fate of molecules derived from a furan-3-methyl group.

Hypothetical Experimental Workflow: Tracing Prebiotic RNA Precursor Synthesis

This section outlines a hypothetical experimental protocol to illustrate how this compound could be used to trace the synthesis of a hypothetical uracil derivative.

Objective

To track the incorporation of the furan ring from this compound into a uracil derivative in a simulated prebiotic synthesis experiment and to quantify the efficiency of this conversion.

Materials

-

This compound (C₅H₄D₂O₂)

-

Other necessary reagents for the synthesis of the uracil derivative (e.g., urea, catalysts)

-

Solvents

-

Internal standard (non-deuterated Furan-3-methanol for comparison)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

-

Reaction Setup: A reaction mixture is prepared under simulated prebiotic conditions (e.g., specific temperature, pressure, and solvent). This compound is introduced as the starting material along with other reactants necessary for the synthesis of the target uracil derivative.

-

Time-Course Sampling: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Sample Preparation for LC-MS Analysis:

-

Each aliquot is quenched to stop the reaction.

-

A known concentration of a non-deuterated internal standard is added to each sample for quantification.

-

The samples are then extracted and purified to isolate the reactants and products.

-

-

LC-MS Analysis: The prepared samples are analyzed by LC-MS. The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of this compound and the expected deuterated uracil derivative.

-

NMR Analysis: The final product is isolated and analyzed by ¹H and ²H NMR spectroscopy to confirm the position of the deuterium labels on the uracil derivative, thus confirming the reaction mechanism.

Data Presentation

The quantitative data obtained from the LC-MS analysis could be summarized in the following tables:

Table 1: Concentration of this compound Over Time

| Time (hours) | Concentration of this compound (µM) |

| 0 | 1000 |

| 1 | 850 |

| 2 | 720 |

| 4 | 510 |

| 8 | 250 |

| 24 | 50 |

Table 2: Concentration of Deuterated Uracil Derivative Over Time

| Time (hours) | Concentration of Deuterated Uracil Derivative (µM) |

| 0 | 0 |

| 1 | 75 |

| 2 | 140 |

| 4 | 245 |

| 8 | 375 |

| 24 | 475 |

Visualizations

The following diagrams illustrate the conceptual framework for the use of this compound in research.

An In-depth Technical Guide to the Isotopic Labeling of Furan Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of furan compounds, a critical technique in drug discovery, metabolism research, and mechanistic studies. By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium, carbon-13) or radioactive isotopes (e.g., fluorine-18), researchers can trace the metabolic fate of furan-containing molecules, elucidate reaction mechanisms, and quantify metabolites with high precision. This guide details synthetic methodologies, presents quantitative data for labeled compounds, and illustrates key biological and experimental workflows.

Introduction to Isotopic Labeling of Furans

The furan ring is a common motif in natural products, pharmaceuticals, and industrial chemicals. Understanding the metabolism and potential toxicity of these compounds is paramount. Isotopic labeling offers a powerful tool to investigate these aspects by providing a distinct mass or radioactive signature that can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commonly Used Isotopes for Labeling Furan Compounds:

-

Deuterium (²H or D): Used to study kinetic isotope effects, elucidate reaction mechanisms, and alter metabolic pathways to improve pharmacokinetic profiles of drugs.

-

Carbon-13 (¹³C): A stable isotope used to trace metabolic pathways, quantify metabolite fluxes, and as an internal standard in quantitative MS studies.

-

Oxygen-18 (¹⁸O): Employed to investigate reaction mechanisms involving oxygen transfer, such as enzymatic hydroxylations.

-

Nitrogen-15 (¹⁵N): Utilized for labeling furan-containing compounds that incorporate nitrogen, such as amino- or nitro-furans, to study their metabolic fate and interactions.

-

Fluorine-18 (¹⁸F): A positron-emitting radionuclide used to synthesize radiotracers for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and quantification of the distribution of furan-containing drugs or probes in vivo.

Synthetic Methodologies and Experimental Protocols

The synthesis of isotopically labeled furan compounds requires careful selection of starting materials and reaction conditions to achieve high isotopic enrichment at the desired position. Below are detailed protocols for key labeling strategies.

Deuterium Labeling

Deuterium can be introduced into the furan ring or its substituents through various methods, including catalytic exchange reactions and the use of deuterated reagents.

Experimental Protocol: Catalytic Deuteration of Furfural

This protocol describes the selective deuteration of the furan ring at the 3, 4, and 5-positions.

-

Materials: Furfural, Deuterium gas (D₂), Palladium on activated carbon (Pd/C) catalyst, Methanol (anhydrous).

-

Procedure:

-

In a high-pressure reaction vessel, dissolve furfural in anhydrous methanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with D₂ gas several times to remove air.

-

Pressurize the vessel with D₂ gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

After cooling to room temperature, carefully vent the D₂ gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the deuterated furfural.

-

Purify the product by distillation or chromatography.

-

-

Characterization: The degree and position of deuteration are confirmed by ¹H NMR, ²H NMR, and mass spectrometry. A significant decrease in the intensity of the signals corresponding to the protons at positions 3, 4, and 5 in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum confirm successful labeling. Mass spectrometry will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.

Carbon-13 Labeling

¹³C-labeling is often achieved by employing starting materials enriched with ¹³C.

Experimental Protocol: Synthesis of [¹³C₄]-Furan Metabolites

This protocol outlines the synthesis of ¹³C-labeled furan metabolites for use as standards in metabolic studies.[1]

-

Materials: [¹³C₄]-Furan, Glutathione (GSH), N-acetyl-L-cysteine, N-acetyl-L-lysine, Potassium phosphate buffer (pH 7.4), Acetonitrile, Formic acid.

-

Procedure for GSH-[¹³C₄]-BDA conjugate synthesis:

-

Prepare a solution of cis-2-[¹³C₄]-butene-1,4-dial ([¹³C₄]-BDA) from [¹³C₄]-furan.

-

Add a solution of Glutathione in potassium phosphate buffer to the [¹³C₄]-BDA solution.

-

Incubate the reaction mixture at 37°C with constant shaking for 24 hours.

-

Purify the resulting GSH-[¹³C₄]-BDA conjugate using semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

-

Characterization: The structure and isotopic enrichment of the synthesized metabolites are confirmed by LC-MS/MS analysis. The mass spectra will show the expected molecular ion and fragmentation patterns for the ¹³C-labeled compounds.

Quantitative Data of Labeled Furan Compounds

The following tables summarize key quantitative data for representative isotopically labeled furan compounds, including yields, isotopic enrichment, and key spectroscopic data.

Table 1: Deuterium-Labeled Furan Compounds

| Compound | Labeling Position | Isotopic Enrichment (%) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| Furan-2-carbaldehyde-d₁ | Aldehyde | >99 | 99 | 7.65 (d, 1H), 7.25 (d, 1H), 6.58 (dd, 1H) | 97 [M]⁺ |

| 2,5-Bis(4-amidinophenyl)furan-d₈ | Phenyl rings | Not specified | Not specified | Data not available | M+8 |

Table 2: Carbon-13 Labeled Furan Metabolites

| Compound | Labeling Position | Yield (%) | ESI-MS/MS (pos) [M+H]⁺ | Key Fragments |

| GSH-[¹³C₄]-BDA | Furan ring | 18.5 | 376 | 358, 247, 148 |

| NAcLys-[¹³C₄]-BDA | Furan ring | 14.4 | 259 | 241, 213, 171 |

| NAcCys-[¹³C₂]-BDA-NAcLys | Cysteine acetyl | 53.6 | 402 | 384, 366, 295, 271 |

Signaling Pathways and Experimental Workflows

Isotopically labeled furan compounds are instrumental in elucidating metabolic pathways and designing experimental workflows for toxicological and pharmacological studies.

Metabolic Pathway of Furan

Furan undergoes metabolic activation primarily by cytochrome P450 enzymes (CYP2E1) to form the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then react with cellular nucleophiles such as glutathione (GSH) and amino acid residues in proteins, leading to the formation of various metabolites that can be excreted or cause cellular damage. The use of ¹³C-labeled furan has been crucial in identifying these metabolites and understanding the pathway.[1]

Experimental Workflow for Furan Metabolism Studies

A typical workflow for investigating furan metabolism using isotopically labeled compounds involves several key steps, from the administration of the labeled compound to the analysis and interpretation of the results.

Decision Logic for Isotope Selection in Furan Studies

The choice of isotope for labeling a furan compound depends on the specific research question. This diagram illustrates the decision-making process for selecting an appropriate isotopic label.

Conclusion

Isotopic labeling is an indispensable tool for researchers, scientists, and drug development professionals working with furan-containing compounds. The ability to synthesize furans with specific isotopic signatures provides unparalleled insights into their metabolic pathways, reaction mechanisms, and in vivo distribution. This guide has provided an overview of the key synthetic methodologies, quantitative data, and workflow applications for the isotopic labeling of furans. As analytical techniques continue to advance in sensitivity and resolution, the application of isotopically labeled furan compounds will undoubtedly expand, leading to safer and more effective pharmaceuticals and a deeper understanding of the biological impact of this important class of molecules.

References

Furan-3-methanol-d2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Furan-3-methanol-d2 (CAS No. 1216686-59-7). It is important to note that while this document pertains to the deuterated compound, the safety and handling data are primarily based on its non-deuterated analogue, Furan-3-methanol (CAS No. 4412-91-3), due to a greater availability of comprehensive safety information. Deuterated compounds generally exhibit similar toxicological and chemical properties to their non-deuterated counterparts.

Chemical and Physical Properties

This compound is a labeled version of Furan-3-methanol, used in the synthesis of various organic compounds, including potentially prebiotic RNA precursors.[1] The physical and chemical properties of the non-deuterated form are summarized below and should be considered as a close approximation for this compound.

| Property | Value |

| Molecular Formula | C₅H₄D₂O₂[1] |

| Molecular Weight | 100.11 g/mol [1][2] |

| Appearance | Colorless to yellow liquid[3][4] |

| Boiling Point | 79-80 °C at 17 mmHg[3] |

| Density | 1.139 g/mL at 25 °C |

| Refractive Index | n20/D 1.484 |

| Flash Point | 38 °C (100.4 °F) - closed cup |

| Solubility | Soluble in alcohol.[5] Water solubility is estimated at 2.125e+005 mg/L at 25 °C.[5] |

Hazard Identification and GHS Classification

Furan-3-methanol is classified as a flammable liquid and is associated with several health hazards. The GHS classification for the non-deuterated compound is as follows:

| Hazard Class | Category |

| Flammable liquids | Category 3[6] |

| Skin corrosion/irritation | Category 2[6] |

| Serious eye damage/eye irritation | Category 2[6] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[6] |

Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on established guidelines for handling flammable and irritant chemicals.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[7]

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent. If working in areas with poor ventilation, a full-face respirator with appropriate cartridges should be used.

-

General Hygiene: Wash hands thoroughly after handling.[7]

Handling and Storage

-

Ventilation: Use only outdoors or in a well-ventilated area.[7][8]

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[7][8] Use only non-sparking tools.[7][8] Take precautionary measures against static discharge.[7][8]

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[7][8] Keep cool.[7][8] Store locked up.[7][8] Recommended storage is at 2-8°C in a refrigerator.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[7] If skin irritation occurs, get medical help.[7] Wash contaminated clothing before reuse.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste.[8] Keep in suitable, closed containers for disposal.[8]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the key stages in the safe handling of a chemical substance like this compound, from procurement to disposal.

Caption: Workflow for Safe Chemical Handling

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical compound are thoroughly familiar with this information and adhere to all recommended safety protocols.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]

- 3. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 6. 3-Furanmethanol | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

In-Depth Technical Guide to Furan-3-methanol-d2 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document details its commercial availability, physicochemical properties, and potential applications in metabolic research and the synthesis of isotopically labeled compounds. Particular emphasis is placed on its role in drug development and metabolic studies, providing researchers with the foundational knowledge required for its effective utilization.

Commercial Availability and Physicochemical Properties

This compound is a specialized chemical available from a limited number of suppliers. It is primarily offered for research and development purposes.

Table 1: Commercial Availability of this compound

| Supplier | Product Code | Availability |

| LGC Standards (Distributor for Toronto Research Chemicals) | TRC-F864002-100MG | In Stock |

Quantitative data regarding the purity and isotopic enrichment of this compound is crucial for its application in sensitive analytical and metabolic studies. While a specific certificate of analysis with these details is not publicly available, suppliers of stable isotope-labeled compounds typically provide this information upon request or with the product shipment. For the non-deuterated form, Furan-3-methanol, a purity of ≥99% is commonly reported by suppliers.[1]

Table 2: Physicochemical Properties of Furan-3-methanol and its Deuterated Analog

| Property | Furan-3-methanol | This compound |

| CAS Number | 4412-91-3[1][2][3] | 1216686-59-7[2] |

| Molecular Formula | C₅H₆O₂[1][3] | C₅H₄D₂O₂ |

| Molecular Weight | 98.10 g/mol [3] | 100.11 g/mol |

| Appearance | Colorless to yellow liquid[1] | Not specified, likely similar to non-deuterated form |

| Boiling Point | 79-80 °C at 17 mmHg[3] | Not specified, likely similar to non-deuterated form |

| Density | 1.139 g/mL at 25 °C[3] | Not specified, likely similar to non-deuterated form |

| Refractive Index | n20/D 1.484[3] | Not specified, likely similar to non-deuterated form |

| InChI String | InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2[3] | InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2[2] |

Applications in Research and Development

Deuterated compounds like this compound are valuable tools in various stages of drug discovery and development. The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profiles of drug candidates.

Metabolic Studies

The primary application of this compound lies in its use as a tracer in metabolic studies. By introducing the deuterated compound into a biological system, researchers can track its metabolic transformation and identify its metabolites using mass spectrometry. The known mass shift due to the deuterium atoms allows for the clear differentiation of the compound and its metabolites from endogenous molecules.

Studies on the metabolism of furan, the parent heterocyclic compound, have shown that it undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates.[4] A study on a furan-containing compound labeled with deuterium at the 5-position of the furan ring demonstrated that the deuterium was retained in the ring-opened metabolite.[4] This suggests that the metabolic cleavage of the furan ring may proceed through a direct oxidation mechanism rather than hydroxylation.[4] While this study was not on Furan-3-methanol specifically, it provides a basis for investigating the metabolic fate of deuterated furan derivatives.

Synthesis of Labeled RNA Precursors

Furan-3-methanol is used in the synthesis of potentially prebiotic RNA precursors, including adenine and uracil derivatives.[2] The use of this compound in these syntheses would yield isotopically labeled RNA precursors. These labeled precursors are invaluable in structural and biochemical studies of nucleic acids, particularly for techniques like NMR spectroscopy, where they can help to simplify complex spectra and provide insights into the dynamics and structure of RNA molecules.[5][6][7]

Experimental Protocols

General Workflow for a Drug Metabolism Study Using this compound

This workflow outlines the key steps in a typical in vitro drug metabolism study using a deuterated compound.

Caption: General workflow for an in vitro drug metabolism study.

Detailed Protocol: Enzymatic Synthesis of Specifically Deuterated Ribonucleotides

This protocol, adapted from a study on the synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, provides a detailed methodology that can serve as a template for enzymatic synthesis of RNA precursors.[5] Although this protocol does not use this compound as a starting material, the principles of enzymatic conversion and purification are highly relevant.

1. Formation of Deuterated Phosphoribosyl Pyrophosphate (PRPP):

-

The synthesis begins with a specifically deuterated D-ribose.

-

The labeled D-ribose is converted to [5',5''-²H]PRPP.

2. Synthesis of Deuterated Nucleoside Monophosphates (NMPs):

-

For adenosine monophosphate (AMP), adenine and adenine phosphoribosyltransferase (APRT) are added to the reaction mixture containing the deuterated PRPP.

-

Similar enzymatic reactions are used for the synthesis of other NMPs (e.g., GMP, UMP).

3. Phosphorylation to Nucleoside Triphosphates (NTPs):

-

The deuterated NMPs undergo consecutive phosphorylations to yield the corresponding nucleoside diphosphates (NDPs) and then the desired nucleoside triphosphates (NTPs).

4. Synthesis of Cytidine Triphosphate (CTP):

-

The synthesis of CTP is performed separately.

-

CTP synthetase (CTPS) catalyzes the conversion of UTP to CTP, using glutamine as a nitrogen source and ATP as a cofactor.[5]

5. Purification:

-

The synthesized deuterated NTPs are purified using High-Performance Liquid Chromatography (HPLC).

Yields: The reported yields for the synthesis of various deuterated NTPs are typically high, ranging from 85% to 96%.[5]

Signaling Pathways and Logical Relationships

The metabolic fate of furan derivatives is a key area of investigation. The following diagram illustrates a proposed metabolic pathway for furan, which may be relevant to understanding the metabolism of this compound.

Caption: Proposed metabolic activation of furan derivatives.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. Its use as an isotopic tracer allows for the elucidation of metabolic pathways and the quantification of metabolite formation. Furthermore, its potential application in the synthesis of labeled RNA precursors opens avenues for detailed structural and mechanistic studies of nucleic acids. This guide provides a foundational understanding of its properties, applications, and relevant experimental considerations to aid researchers in its effective utilization. Further inquiries with the supplier are recommended to obtain specific quantitative data on purity and isotopic enrichment for precise experimental design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]

- 3. Furan-3-methanol 99 4412-91-3 [sigmaaldrich.com]

- 4. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 6. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Furan-3-methanol-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document collates its fundamental chemical properties, discusses its principal applications in scientific research and drug development, and outlines a general experimental workflow for its use.

Core Compound Data

This compound is a stable isotope-labeled version of Furan-3-methanol, where two hydrogen atoms on the methanol group are replaced with deuterium. This isotopic substitution is key to its utility in various advanced research applications.

| Property | Value |

| CAS Number | 1216686-59-7 |

| Molecular Formula | C₅H₄D₂O₂ |

| Molecular Weight | 100.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Parent Compound | Furan-3-methanol (CAS: 4412-91-3) |

Introduction to Deuteration in Research

Deuterium labeling is a critical technique in modern chemical and biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle but measurable changes to the physical properties of a molecule without significantly altering its chemical reactivity. This "isotopic effect" is leveraged in several ways:

-

Metabolic and Pharmacokinetic Studies: Deuterated compounds are invaluable for tracing the metabolic fate of molecules within a biological system. The deuterium label acts as a silent reporter, allowing researchers to track absorption, distribution, metabolism, and excretion (ADME) pathways of a drug candidate or its parent molecule.

-

Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This kinetic isotope effect can be exploited to slow down specific metabolic pathways, potentially improving the pharmacokinetic profile of a drug by increasing its metabolic stability.

-

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Their distinct mass and NMR signals allow for precise quantification of the non-deuterated analyte in complex biological matrices.

Applications of this compound

While specific published research on this compound is limited, its applications can be inferred from the known utility of its parent compound, Furan-3-methanol, and the general principles of deuterium labeling. Furan-3-methanol is a versatile building block in organic synthesis, used in the creation of a wide array of more complex molecules, including pharmaceuticals. For instance, the furan moiety is a structural component of various biologically active compounds.

The primary application of this compound is as a labeled building block in the synthesis of deuterated derivatives of biologically active target molecules for research purposes.

Logical Synthesis and Application Workflow

The following diagram illustrates the logical workflow from this compound to its potential application in drug discovery and development.

Caption: Workflow from labeled starting material to research applications.

Experimental Protocols

The specific experimental protocol for using this compound will be highly dependent on the target molecule being synthesized and the research question being addressed. However, a general methodological framework can be described.

General Protocol for Use in Metabolic Studies

-

Synthesis of the Deuterated Target Molecule:

-

Design a synthetic route where this compound can be efficiently incorporated as a precursor to the final molecule of interest.

-

Standard organic synthesis techniques (e.g., protection/deprotection, coupling reactions, purification) are employed.

-

Confirm the successful incorporation and position of the deuterium label using NMR spectroscopy and mass spectrometry.

-

-

In Vitro or In Vivo Administration:

-

For in vitro studies, the deuterated compound is incubated with relevant biological systems (e.g., liver microsomes, cell cultures).

-

For in vivo studies, the compound is administered to a test subject (e.g., rodent model) via an appropriate route (e.g., oral gavage, intravenous injection).

-

-

Sample Collection:

-

Collect biological samples (e.g., plasma, urine, feces, tissue homogenates) at predetermined time points.

-

-

Sample Preparation:

-

Extract the parent compound and its potential metabolites from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The mass spectrometer is set to detect the mass of the deuterated parent compound and its expected metabolites. The deuterium label allows for clear differentiation from endogenous compounds.

-

Quantify the concentration of the parent compound and its metabolites over time to determine pharmacokinetic parameters.

-

General Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a metabolic study using a compound synthesized from this compound.

A Technical Guide to the Spectroscopic Analysis of Furan-3-methanol-d2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furan-3-methanol-d2, a deuterated isotopologue of Furan-3-methanol. Due to the limited availability of direct experimental spectra for this compound, this document presents the available data for the non-deuterated parent compound, Furan-3-methanol, and provides a detailed analysis of the expected spectral changes upon deuteration. The guide includes tabulated spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a workflow diagram for the complete spectroscopic characterization of the compound.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for Furan-3-methanol and its deuterated analog, this compound.

Table 1: 1H NMR Data (Predicted for this compound, Experimental for Furan-3-methanol)

| Assignment | Furan-3-methanol 1H Chemical Shift (ppm) | Predicted this compound 1H Chemical Shift (ppm) | Notes on Deuteration |

| H2 | ~7.4 | ~7.4 | No significant change expected. |

| H4 | ~6.4 | ~6.4 | No significant change expected. |

| H5 | ~7.4 | ~7.4 | No significant change expected. |

| -CH2OH | ~4.5 | Signal Absent | The two protons on the methanol carbon are replaced by deuterium. |

| -OH | Variable | Variable | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent. |

Table 2: 13C NMR Data (Predicted for this compound, Experimental for Furan-3-methanol)

| Assignment | Furan-3-methanol 13C Chemical Shift (ppm) | Predicted this compound 13C Chemical Shift (ppm) | Notes on Deuteration |

| C2 | ~143 | ~143 | No significant change expected. |

| C3 | ~125 | ~125 | No significant change expected. |

| C4 | ~110 | ~110 | No significant change expected. |

| C5 | ~140 | ~140 | No significant change expected. |

| -CH2OH | ~57 | ~57 (Signal may be a triplet due to C-D coupling) | The chemical shift is not expected to change significantly, but the signal will exhibit coupling to deuterium. |

Table 3: IR Spectroscopy Data (Predicted for this compound, Key Absorptions for Furan-3-methanol)

| Functional Group | Furan-3-methanol IR Absorption (cm-1) | Predicted this compound IR Absorption (cm-1) | Notes on Deuteration |

| O-H Stretch | 3300-3400 (broad) | 3300-3400 (broad) | No change. |

| C-H Stretch (furan) | ~3100 | ~3100 | No significant change. |

| C-H Stretch (alkane) | 2850-2960 | Absent/Shifted | C-H stretching bands will be replaced by C-D stretching bands at a lower frequency (~2100-2200 cm-1). |

| C=C Stretch (furan) | ~1600, ~1500 | ~1600, ~1500 | No significant change. |

| C-O Stretch | 1020-1050 | 1020-1050 | No significant change. |

| C-H Bend (alkane) | ~1450 | Absent/Shifted | C-H bending vibrations will be replaced by C-D bending vibrations at a lower frequency. |

Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for Furan-3-methanol)

| Ion | Furan-3-methanol m/z | Predicted this compound m/z | Notes on Deuteration |

| [M]+ | 98 | 100 | The molecular ion peak is shifted by +2 due to the two deuterium atoms.[1] |

| [M-H]+ | 97 | 99/98 | Loss of a proton or deuteron. |

| [M-OH]+ | 81 | 83/82 | Loss of the hydroxyl group. |

| [M-CH2OH]+ | 67 | 67 | Fragmentation of the side chain. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm-1.

-

Resolution: A resolution of 4 cm-1 is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules.

-

Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200 amu) to detect the molecular ion and key fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Furan-3-methanol using Gas Chromatography-Mass Spectrometry with Furan-3-methanol-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-3-methanol is a furan derivative that can be found in various food products and may be formed during thermal processing.[1] Accurate and reliable quantification of such compounds is crucial for food safety assessment, quality control, and research in toxicology and drug metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[2][3] The use of a stable isotope-labeled internal standard, such as Furan-3-methanol-d2, in a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis.[4][5]

The principle of IDMS lies in the addition of a known amount of the isotopically labeled analog of the analyte to the sample at the beginning of the sample preparation process.[6][7] The deuterated internal standard (this compound) is chemically identical to the analyte (Furan-3-methanol) and thus exhibits the same behavior during extraction, derivatization, and chromatographic separation.[5] However, it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.[8] This allows for the correction of any sample loss during preparation and instrumental variability, leading to highly reliable quantification.[4][5]

This application note provides a detailed protocol for the quantitative analysis of Furan-3-methanol in a given matrix using GC-MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Furan-3-methanol (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥98%)[9]

-

-

Solvents and Reagents:

-

Methanol (HPLC or GC grade)

-

Dichloromethane (GC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate

-

Nitrogen gas (high purity)

-

(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Preparation of Standard Solutions

a. Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Furan-3-methanol and this compound into separate 10 mL volumetric flasks.

-

Record the exact weights.

-

Dissolve the compounds in methanol and fill the flasks to the mark.

-

Calculate the exact concentration of each stock solution. These solutions should be stored at -20°C.

b. Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the Furan-3-methanol primary stock solution with methanol.

-

The concentration range should be selected to bracket the expected concentration of the analyte in the samples. A typical range could be 1 ng/mL to 1000 ng/mL.

c. Internal Standard Spiking Solution:

-

Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with methanol. The optimal concentration may vary depending on the expected analyte concentration and instrument sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of the sample (e.g., beverage, biological fluid) into a 15 mL glass centrifuge tube.

-

Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.

-

Vortex for 30 seconds.

-

Add 1 g of sodium chloride to the tube to facilitate phase separation.

-

Add 5 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature.

-

Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Furan-3-methanol | m/z 98 (Quantifier), 69, 41 (Qualifiers) |

| This compound | m/z 100 (Quantifier), 71, 41 (Qualifiers) |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.

Data Presentation

Calibration Curve Data (Hypothetical)

The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,500 | 0.0101 |

| 5 | 7,650 | 151,200 | 0.0506 |

| 10 | 15,300 | 150,800 | 0.1015 |

| 50 | 75,800 | 149,900 | 0.5057 |

| 100 | 151,200 | 150,100 | 1.0073 |

| 500 | 755,000 | 149,500 | 5.0502 |

| 1000 | 1,508,000 | 150,300 | 10.0333 |

A linear regression of this data would yield a calibration equation (e.g., y = 0.01x + 0.0001) with a high correlation coefficient (R² > 0.995).

Sample Analysis Results (Hypothetical)

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Sample A | 45,600 | 148,900 | 0.3062 | 30.6 |

| Sample B | 12,300 | 151,500 | 0.0812 | 8.1 |

| QC Low (15 ng/mL) | 22,700 | 150,200 | 0.1511 | 15.1 |

| QC High (750 ng/mL) | 1,132,500 | 150,800 | 7.5100 | 750.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Furan-3-methanol.

Principle of Isotope Dilution Mass Spectrometry

Caption: Principle of Isotope Dilution for accurate quantification.

References

- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]

- 5. lcms.cz [lcms.cz]

- 6. gcms.cz [gcms.cz]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]

Application Note: Quantitative Analysis of Furan Metabolites Using Furan-3-methanol-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan moieties are present in numerous pharmaceutical compounds. The in vivo metabolism of these compounds can lead to the formation of reactive metabolites, such as cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to toxicity. Therefore, the quantitative analysis of furan metabolites is crucial in drug development to assess the bioactivation potential and safety profile of furan-containing drug candidates.

This application note provides a detailed protocol for the sensitive and selective quantification of furan metabolites in biological matrices using a robust LC-MS/MS method with Furan-3-methanol-d2 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.

Furan Bioactivation Pathway

Furan-containing compounds can undergo metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver, to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). BDA can then react with various cellular nucleophiles, such as glutathione (GSH) and lysine residues in proteins, to form a variety of metabolites. Monitoring these metabolites provides a direct measure of the bioactivation of the parent drug.

Caption: Metabolic activation of furan-containing drugs.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of furan metabolites in plasma and liver microsomes.

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Reference standards for target furan metabolites

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2EDTA)

-

Human liver microsomes (HLM)

-

NADPH regenerating system

Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), the furan-containing test compound (e.g., 1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the test compound and incubate at 37°C.

-

At specified time points, quench the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound.

-

Follow steps 4-8 from the plasma sample preparation protocol.

Caption: Experimental workflow for furan metabolite analysis.

LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion transitions for each furan metabolite and this compound need to be optimized by direct infusion of the individual compounds.

Quantitative Data

The following tables summarize typical quantitative performance parameters that can be achieved with this method. These values should be established and validated in the user's laboratory.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |

| Metabolite A | Plasma | 0.5 - 500 | 0.5 | >0.995 |

| Metabolite B | Plasma | 1.0 - 1000 | 1.0 | >0.995 |

| Metabolite C | HLM | 0.2 - 200 | 0.2 | >0.996 |

Table 2: Accuracy and Precision

| Analyte | Matrix | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Metabolite A | Plasma | 1.5 | 98.5 | 5.2 |

| 50 | 101.2 | 3.8 | ||

| 400 | 99.1 | 4.1 | ||

| Metabolite B | HLM | 0.6 | 102.3 | 6.5 |

| 20 | 97.8 | 4.9 | ||

| 150 | 100.5 | 3.2 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of furan metabolites in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting drug discovery and development programs by enabling a thorough assessment of the metabolic activation of furan-containing drug candidates. The provided protocols and performance characteristics can be adapted and validated for specific furan metabolites of interest.

Application Notes and Protocols for Furan-3-methanol-d2 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of chemical and enzymatic processes. By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, which can elucidate the nature of bond-breaking and bond-forming events in the transition state. Deuterium (²H or D), being twice the mass of protium (¹H), often exhibits a significant KIE, making it a valuable probe in mechanistic studies.[1] In drug development, understanding the metabolic fate of a drug candidate is crucial, and KIE studies using deuterated compounds can help identify metabolic liabilities and guide the design of more stable and safer drugs.[2][3]

Furan-3-methanol-d2 is a deuterated analog of furan-3-methanol. The furan moiety is present in numerous natural products and pharmaceutical compounds. However, the furan ring can be a site of metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can cause toxicity.[4][5][6] The primary metabolism of furan involves the oxidation of the furan ring to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4][6] This biotransformation is primarily catalyzed by CYP2E1 in humans.[2][6]

These application notes describe the use of this compound in KIE studies to investigate the mechanism of CYP-mediated metabolism of furan-containing compounds. While the primary site of metabolism is expected to be the furan ring, the deuterium substitution on the methanol group allows for the investigation of a secondary kinetic isotope effect (SKIE). A SKIE can provide valuable information about changes in hybridization or the steric and electronic environment of the transition state during the enzymatic reaction.

Application: Probing the Transition State of CYP-Mediated Furan Oxidation

This compound can be employed in competitive KIE experiments to probe the transition state of the CYP-catalyzed oxidation of the furan ring. By incubating an equimolar mixture of furan-3-methanol and this compound with a source of CYP enzymes (e.g., human liver microsomes), the relative rates of metabolism can be determined by monitoring the disappearance of the parent compounds or the formation of their respective metabolites over time using liquid chromatography-mass spectrometry (LC-MS).

The observation of a significant SKIE (kH/kD ≠ 1) would suggest that the hydroxymethyl group, while not directly involved in the bond-breaking event, influences the stability of the transition state of the furan ring oxidation. This could be due to steric effects, alterations in electronic properties, or changes in binding affinity within the enzyme's active site.

Postulated Metabolic Pathway

Based on the known metabolism of furan, the proposed metabolic activation of furan-3-methanol by CYP enzymes is depicted below. The initial oxidation of the furan ring is expected to form a reactive aldehyde metabolite.

Caption: Postulated metabolic pathway of furan-3-methanol.

Experimental Protocols

Protocol 1: In Vitro Competitive Kinetic Isotope Effect Study in Human Liver Microsomes

This protocol describes a competitive KIE experiment to determine the effect of deuterium substitution on the metabolism of furan-3-methanol by human liver microsomes (HLMs).

Materials:

-

Furan-3-methanol

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound not related to the substrate)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Experimental Workflow:

Caption: Workflow for the competitive KIE experiment.

Procedure:

-

Prepare Substrate Stock Solution: Prepare a 1:1 molar ratio stock solution of furan-3-methanol and this compound in a suitable solvent (e.g., methanol, ensuring the final solvent concentration in the incubation is low, typically <1%).

-

Prepare Incubation Mixture: In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

-

The mixed substrate stock solution (final concentration of each substrate, e.g., 1 µM).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells.

-

Protein Precipitation: After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method to separate and quantify the remaining concentrations of furan-3-methanol and this compound, as well as the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the remaining substrate concentration versus time for both furan-3-methanol (light) and this compound (heavy).

-

Determine the first-order rate constant (k) for the disappearance of each substrate from the slope of the linear regression.

-

Calculate the Kinetic Isotope Effect as the ratio of the rate constants: KIE = k_light / k_heavy .

-

Data Presentation

The quantitative data from the KIE experiment should be summarized in clear, structured tables for easy comparison.

Table 1: LC-MS/MS Parameters for Analyte Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Furan-3-methanol | Value | Value | Value |

| This compound | Value | Value | Value |

| Internal Standard | Value | Value | Value |

(Note: The m/z values would need to be determined experimentally based on the specific mass spectrometer used.)

Table 2: Hypothetical Results of a Competitive KIE Experiment

| Substrate | Rate Constant (k) (min⁻¹) | Standard Deviation |

| Furan-3-methanol (light) | 0.045 | ± 0.003 |